

Application Notes: Osmium-Mediated Synthesis of Vicinal Diols

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Compound of Interest

Compound Name: *Osmium hydroxide oxide*
($\text{Os}(\text{OH})_4\text{O}_2$)

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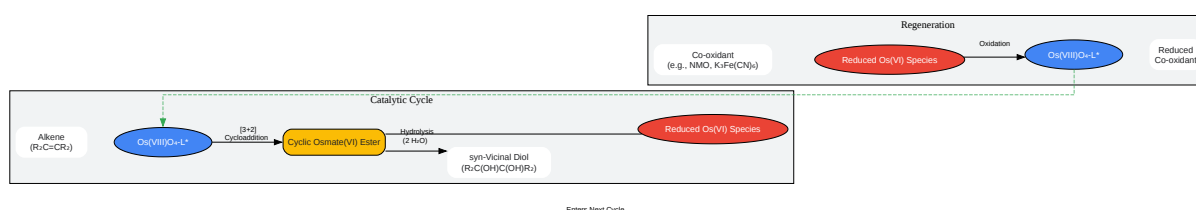
Introduction

Vicinal diols, or 1,2-diols, are crucial structural motifs in a vast array of biologically active molecules and are valuable chiral building blocks in synthetic organic chemistry. Their prevalence in natural products and pharmaceuticals, such as in the antihypertensive drug Nebivolol, underscores the importance of reliable and stereoselective synthetic methods for their preparation.[1][2] Osmium-catalyzed dihydroxylation of alkenes stands as one of the most robust and predictable methods to generate syn-vicinal diols.[3] This process, which involves the addition of two hydroxyl groups to the same face of a double bond, can be performed achirally or, more powerfully, in an asymmetric fashion to yield enantiomerically enriched products.

The primary active reagent, osmium tetroxide (OsO_4), is highly efficient but also toxic and expensive. Consequently, modern protocols utilize catalytic amounts of an osmium source in conjunction with a stoichiometric co-oxidant to regenerate the active Os(VIII) species in a catalytic cycle.[4] This approach forms the basis of foundational methods like the Upjohn dihydroxylation and the Nobel Prize-winning Sharpless Asymmetric Dihydroxylation.

Reaction Mechanism: The Catalytic Cycle

The dihydroxylation of an alkene with osmium tetroxide proceeds through a concerted [3+2] cycloaddition mechanism.[4][5] The OsO_4 adds across the alkene's double bond to form a five-membered cyclic osmate ester intermediate. This intermediate is then hydrolyzed to release the syn-diol product. In the catalytic version of the reaction, the resulting reduced osmium(VI) species is re-oxidized back to osmium(VIII) by a co-oxidant, allowing the cycle to continue. The use of chiral ligands (L^*) attached to the osmium center creates a chiral environment, forcing the cycloaddition to occur preferentially on one face of the alkene, leading to asymmetric induction.[4]



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Caption: Catalytic cycle of osmium-mediated dihydroxylation.

Key Methodologies

Upjohn Dihydroxylation

Developed in 1973, the Upjohn dihydroxylation was a significant advancement that enabled the use of catalytic quantities of OsO_4 . [1][3] The method employs N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant to regenerate the Os(VIII) catalyst. [5] It is a reliable method for producing racemic or achiral syn-diols and is effective for a wide range of substrates, although it can be slow for electron-deficient or sterically hindered alkenes. [1][3]

Sharpless Asymmetric Dihydroxylation (SAD)

The Sharpless Asymmetric Dihydroxylation is a premier method for the enantioselective synthesis of vicinal diols from prochiral alkenes. [4][6] This reaction utilizes a catalytic amount of an osmium source and a stoichiometric oxidant, typically potassium ferricyanide ($\text{K}_3\text{Fe(CN)}_6$). [6] The key to its high enantioselectivity is the addition of a chiral ligand derived from cinchona alkaloids. [7]

Commercially available reagent mixtures, known as AD-mix- α and AD-mix- β , simplify the procedure significantly.^{[4][6]}

- AD-mix- α contains the ligand (DHQ)₂PHAL, which typically delivers the hydroxyl groups to the α -face of the alkene.
- AD-mix- β contains the pseudoenantiomeric ligand (DHQD)₂PHAL, which delivers the hydroxyl groups to the β -face.

A mnemonic device allows for the prediction of the stereochemical outcome based on the alkene's substitution pattern and the AD-mix used.

Caption: Mnemonic for predicting the stereochemical outcome of the SAD.

Quantitative Data: Substrate Scope of Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is applicable to a wide range of alkene substitution patterns with generally high yields and excellent enantioselectivities.

Alkene Substrate	Product Configuration	Yield (%)	Enantiomeric Excess (ee, %)
Monosubstituted			
Styrene	(R)-1-Phenyl-1,2-ethanediol	>95	97
1-Decene	(R)-1,2-Decanediol	90	97
trans-Disubstituted			
(E)-Stilbene	(R,R)-1,2-Diphenyl-1,2-ethanediol	>95	>99.5
Methyl (E)-cinnamate	Methyl (2R,3S)-2,3-dihydroxy-3-phenylpropanoate	>95	97
1,1-Disubstituted			
α -Methylstyrene	(R)-1-Phenyl-1,2-propanediol	92	84
Methyl methacrylate	Methyl (R)-2,3-dihydroxy-2-methylpropanoate	90	90
Trisubstituted			
(E)-1-Phenylpropene	(1R,2R)-1-Phenyl-1,2-propanediol	>95	99
Geraniol Acetate	(2R,3S)-3,7-Dimethyl-2,3-octanediene-1-ol acetate	77	95

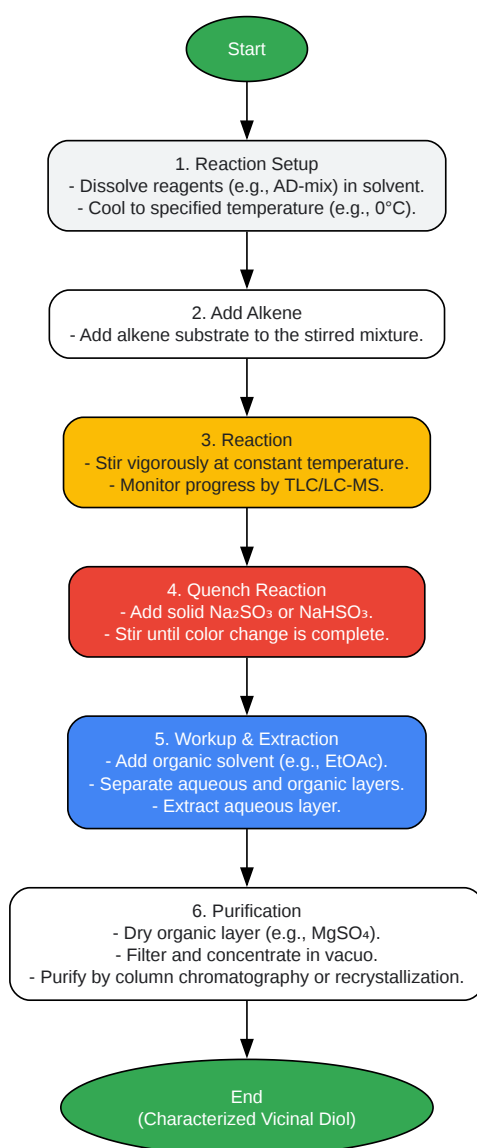
Data synthesized from Sharpless, K. B., et al. J. Org. Chem. 1992, 57, 2768–2771, using AD-mix- β . The enantiomeric product

is obtained with AD-mix- α .[\[2\]](#)

Experimental Protocols

IMPORTANT SAFETY NOTICE

Osmium tetroxide (OsO_4) is extremely toxic, volatile, and a powerful oxidizing agent.[\[8\]](#)[\[9\]](#) It can cause severe damage to the eyes (staining the cornea, leading to blindness), skin, and respiratory tract.[\[10\]](#) All manipulations involving OsO_4 , including its solutions and the commercially prepared AD-mixes, must be conducted in a certified chemical fume hood.[\[11\]](#) Appropriate personal protective equipment (PPE), including splash-proof chemical safety goggles, a face shield, a lab coat, and double-layered nitrile gloves, is mandatory.[\[8\]](#) All equipment and waste must be decontaminated using corn oil (which reduces OsO_4 , turning black) or another suitable reducing agent before removal from the fume hood.[\[11\]](#)[\[12\]](#)



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Caption: General experimental workflow for osmium-catalyzed dihydroxylation.

Protocol 1: Upjohn Dihydroxylation of Cyclohexene

This protocol describes the conversion of cyclohexene to cis-1,2-cyclohexanediol.[13]

Materials:

- Cyclohexene (0.100 mol, 8.2 g)
- N-Methylmorpholine N-oxide (NMO), monohydrate (0.110 mol, 14.8 g)

- Osmium tetroxide (OsO_4) solution (e.g., 2.5 wt% in tert-butanol, ~0.2-0.3 mmol)
- Acetone (20 mL)
- Water (40 mL)
- Saturated aqueous sodium hydrosulfite (NaHSO_3) solution
- Ethyl acetate
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4)

Procedure:

- In a 250 mL round-bottomed flask equipped with a magnetic stirrer, dissolve N-methylmorpholine N-oxide monohydrate in water (40 mL) and acetone (20 mL).
- To this stirred solution, add the cyclohexene.
- In a fume hood, carefully add the catalytic amount of osmium tetroxide solution. The mixture will turn dark brown.
- The reaction is slightly exothermic; maintain the temperature at room temperature (20-25°C) using a water bath if necessary.
- Stir the two-phase solution vigorously for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction by adding solid sodium hydrosulfite or a saturated aqueous solution of NaHSO_3 . Stir for 30 minutes until the dark color dissipates.
- Add celite or filter aid and filter the mixture through a pad of celite to remove insoluble salts.
- Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude diol.

- The product, cis-1,2-cyclohexanediol, can be purified by recrystallization or silica gel chromatography. A typical yield is ~90%.[\[13\]](#)

Protocol 2: Sharpless Asymmetric Dihydroxylation of Styrene

This protocol describes the synthesis of (R)-1-phenyl-1,2-ethanediol using AD-mix- β .

Materials:

- AD-mix- β (1.4 g per 1 mmol of alkene)
- tert-Butanol (5 mL per 1.4 g of AD-mix)
- Water (5 mL per 1.4 g of AD-mix)
- Styrene (1 mmol, 104 mg)
- Sodium sulfite (Na_2SO_3) (1.5 g per 1.4 g of AD-mix)
- Ethyl acetate
- Potassium carbonate (K_2CO_3) or Magnesium sulfate (MgSO_4)

Procedure:

- To a 50 mL round-bottomed flask equipped with a magnetic stirrer, add AD-mix- β (1.4 g), tert-butanol (5 mL), and water (5 mL).
- Stir the mixture vigorously at room temperature until two clear phases are formed (the lower aqueous phase should be bright yellow). This may take 10-20 minutes.
- Cool the flask to 0°C in an ice-water bath.
- Once cooled, add styrene (1 mmol) to the rapidly stirring mixture.
- Continue stirring vigorously at 0°C for 18-24 hours, or until TLC analysis shows the reaction is complete. The color may change from yellow to a brownish-green.

- While maintaining the temperature at 0°C, quench the reaction by adding solid sodium sulfite (1.5 g).
- Remove the ice bath and allow the mixture to warm to room temperature. Stir for 45-60 minutes.
- Add ethyl acetate (10 mL) and stir for another 10 minutes.
- Transfer the mixture to a separatory funnel. Separate the layers. The product will be in the organic layer.
- Extract the aqueous layer with ethyl acetate (2 x 10 mL).
- Combine the organic layers, dry over anhydrous K₂CO₃ or MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography to obtain (R)-1-phenyl-1,2-ethanediol. A typical yield is >95% with an enantiomeric excess of ~97%.^[2]

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